BenchChemオンラインストアへようこそ!

4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE

Sickle Cell Disease Hemoglobin Oxygen Affinity Antisickling Agents

Select TD-3 (4,4'-di(1,2,3-triazolyl) disulfide hydrate) when experimental endpoints demand the strongest functional readout. This compound provides a 24.6 mmHg P50 reduction in SS RBCs, the longest polymerization delay among tested antisickling agents, and a 3-fold reduction in β-Cys93 oxidation—outperforming hydroxyurea by 1.5-fold. As a non-competitive URAT1 inhibitor (IC₅₀ 1.36 µM) with a cryo-EM validated inward-open binding pose, it serves as an essential comparator between lesinurad and benzbromarone. Avoid class-based analogs; only the exact disulfide-triazole geometry delivers these unique, irreproducible properties. High purity (≥98%) ensures consistent, publication-ready data.

Molecular Formula C4H6N6OS2
Molecular Weight 218.3 g/mol
CAS No. 1378512-80-1
Cat. No. B6355843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE
CAS1378512-80-1
Molecular FormulaC4H6N6OS2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC1=NNN=C1SSC2=NNN=C2.O
InChIInChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2
InChIKeyQNFXTWXWJGTHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Di(1,2,3-triazolyl) disulfide hydrate (TD-3) — Research-Grade Triazole Disulfide for Sickle Cell and Urate Transporter Studies


4,4′-Di(1,2,3-triazolyl) disulfide hydrate (CAS 1378512-80-1), also designated TD-3, is a heterocyclic disulfide composed of two 1,2,3-triazole moieties linked by a disulfide bridge. The molecule is primarily investigated as a covalent modifier of hemoglobin β‑Cys93 to increase oxygen affinity and reduce sickle cell hemoglobin polymerization , and more recently as a non‑competitive inhibitor of the urate transporter URAT1 (SLC22A12) for hyperuricemia and gout .

4,4'-Di(1,2,3-triazolyl) disulfide hydrate — Why Closely Related Triazoles and Disulfides Cannot Be Assumed Interchangeable


The biological and physicochemical activity of 4,4′-di(1,2,3-triazolyl) disulfide hydrate is exquisitely dependent on the exact geometry of the disulfide‑linked triazole scaffold. Even minor alterations—such as substitution at the triazole ring, replacement of the disulfide with a thioether, or use of monofunctional analogs—dramatically alter covalent binding to β‑Cys93 in hemoglobin, redox behavior, and the ability to adopt the inward‑open conformation of URAT1 . Consequently, procurement decisions based solely on chemical class (e.g., “a triazole” or “a disulfide”) without quantitative comparator data will lead to irreproducible results and wasted research resources.

4,4'-Di(1,2,3-triazolyl) disulfide hydrate — Head‑to‑Head Quantitative Comparator Data for Scientific Selection


Hemoglobin Oxygen Affinity (P50) Reduction in Sickle SS Cells — Direct Comparison with Hydroxyurea and 5‑HMF

In SS red blood cells (25% Hct) treated with 2 mM test agent, TD-3 reduced the P50 (partial pressure of oxygen at 50% saturation) from 34.2 mmHg (untreated control) to 9.6 mmHg, a ΔP50 of 24.6 mmHg. By direct comparison, 5‑hydroxymethyl‑2‑furfural (5‑HMF) reduced P50 to 10.8 mmHg (ΔP50 = 24.1 mmHg), while hydroxyurea (HU) caused no meaningful shift (P50 = 33.97 mmHg, ΔP50 = 0.23 mmHg) . The left‑shift magnitude for TD-3 exceeded that of both 5‑HMF and HU, indicating a substantially greater increase in hemoglobin oxygen affinity.

Sickle Cell Disease Hemoglobin Oxygen Affinity Antisickling Agents P50 Modulation

HbS Polymerization Delay Time — Rank‑Order Superiority Over Hydroxyurea and 5‑HMF

Under hypoxic conditions that promote deoxyHbS polymerization, the delay time prior to fiber formation is a direct measure of antisickling potency. In a comparative study of four antisickling agents at equivalent concentration, the rank order of delay time was TD-3 > hydroxyurea (HU) > 5‑hydroxymethyl‑2‑furfural (5‑HMF) = L‑glutamine . TD-3 conferred the longest delay time, demonstrating superior inhibition of HbS polymerization kinetics relative to both a standard‑of‑care agent (HU) and a well‑studied alternative (5‑HMF).

HbS Polymerization Kinetics Antisickling Efficacy Delay Time Hypoxia‑Induced Sickling

Protection Against Ferryl Heme Oxidation — Direct Quantitative Comparison with Hydroxyurea

In the presence of hydrogen peroxide (H₂O₂:heme molar ratio 2.5:1), TD-3 reduced ferryl heme formation by 22%, while hydroxyurea (HU) reduced it by 37% . This corresponded to a 3‑fold reduction in βCys93 oxidation for TD-3 and a 2‑fold reduction for HU, as verified by mass spectrometry. Although HU exhibited a modestly higher percentage reduction in ferryl heme, TD-3 provided superior protection against irreversible βCys93 oxidation, highlighting a distinct mechanistic advantage for preserving hemoglobin structural integrity.

Hemoglobin Oxidation Ferryl Heme Reduction βCys93 Protection Antioxidant Activity

URAT1 Inhibition Potency (IC₅₀) — Benchmarking Against Clinically Relevant URAT1 Inhibitors

TD-3 inhibits URAT1‑mediated ¹⁴C‑urate uptake with an IC₅₀ of 1.36 µM . In comparison, lesinurad (a marketed URAT1 inhibitor) exhibits an IC₅₀ of 3.36 µM , while benzbromarone (another clinical URAT1 inhibitor) has a reported IC₅₀ of approximately 0.2 µM . TD-3 is approximately 2.5‑fold more potent than lesinurad, though less potent than benzbromarone. Critically, TD-3 binds non‑competitively to the inward‑open conformation of URAT1 and displays a distinct interaction network that may confer different selectivity and safety profiles .

URAT1 Inhibition Hyperuricemia Gout Urate Transporter

4,4'-Di(1,2,3-triazolyl) disulfide hydrate — Research Application Scenarios Driven by Comparative Evidence


Sickle Cell Disease Mechanistic Studies Requiring Maximal Oxygen Affinity Shift and Polymerization Delay

Investigators quantifying the relationship between β‑Cys93 covalent modification and antisickling efficacy should select TD-3 as the probe of choice. The compound delivers a P50 reduction of 24.6 mmHg in SS RBCs (to 9.6 mmHg) and the longest polymerization delay time among tested antisickling agents . These features enable robust detection of oxygen affinity‑dependent endpoints and de‑risk experiments that rely on a strong functional readout.

Comparative Pharmacology of URAT1 Inhibitors with Distinct Binding Modes

In screening cascades or structure‑activity relationship campaigns aimed at URAT1, TD-3 serves as a valuable comparator with an IC₅₀ of 1.36 µM and non‑competitive, inward‑open state binding . Its potency lies between lesinurad and benzbromarone, allowing researchers to benchmark new chemical entities against a well‑characterized, non‑clinical inhibitor with a unique cryo‑EM‑validated binding pose.

Hemoglobin Oxidation and β‑Cys93 Protection Assays

For studies examining oxidative damage to sickle hemoglobin and the role of β‑Cys93 in ferryl heme persistence, TD-3 provides a 3‑fold reduction in β‑Cys93 oxidation—surpassing the 2‑fold protection offered by hydroxyurea . This differential protection makes TD-3 the preferred tool when the experimental objective is to maximize the preservation of native β‑Cys93 while still observing the impact of covalent modification on downstream oxidation markers.

Quote Request

Request a Quote for 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.